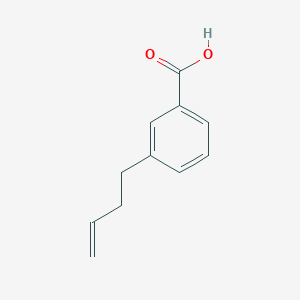

3-(3-Butenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Butenyl)benzoic acid is an organic compound with the molecular formula C11H12O2. This compound belongs to the class of coumarin derivatives and has been studied for its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Butenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves the sulfonation of benzoic acid followed by alkaline fusion . This method is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 3-(3-Butenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, it can be oxidized to benzoic acids.

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Nitrating agents (e.g., HNO3/H2SO4) and halogenating agents (e.g., Br2/FeBr3).

Major Products Formed:

Oxidation: Benzoic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro and halogenated derivatives.

科学的研究の応用

Pharmacological Studies

3-(3-Butenyl)benzoic acid has been investigated for its potential antimicrobial properties . Research indicates that it exhibits moderate antibacterial activity against various strains of bacteria, suggesting its utility in developing new antimicrobial agents. A study highlighted its effectiveness against specific pathogens, supporting its ethnobotanical use in traditional medicine .

Antifungal Activity

The compound has shown significant antifungal activity, particularly against Cladosporium cladosporioides and Cladosporium sphaerospermum. These findings indicate its potential as a natural fungicide in agricultural applications . The antifungal properties are attributed to its structural characteristics that disrupt fungal cell membranes.

Antitumor Activity

Research has also demonstrated the compound's potential in cancer treatment. It has been tested for antitumor activity against mutant strains of Saccharomyces cerevisiae, showing promising results that warrant further investigation into its mechanisms and efficacy as an anticancer agent .

Material Science Applications

In material science, this compound is explored for its role in synthesizing novel polymers and composites. Its chemical structure allows it to act as a reactive monomer in polymerization processes, contributing to the development of materials with enhanced mechanical and thermal properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Batista et al. (2008) | Antifungal | Demonstrated effectiveness against Cladosporium species. |

| Lago et al. (2004) | Antitumor | Showed moderate antitumor potential in yeast models. |

| Unspecified Material Science Research | Polymer Synthesis | Utilized as a monomer to enhance material properties. |

作用機序

The mechanism of action of 3-(3-Butenyl)benzoic acid involves its interaction with molecular targets and pathways within the body. As a coumarin derivative, it can inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and survival . The compound’s ability to bind to these targets disrupts cellular processes, leading to the inhibition of tumor growth and induction of apoptosis (programmed cell death) .

類似化合物との比較

3-(3-Butenyl)benzoic acid can be compared to other similar compounds, such as prenylated benzoic acid derivatives found in Piper species . These compounds share structural similarities but differ in their biological activities and applications. For example:

3-Farnesyl-2-hydroxybenzoic acid: An anti-bacterial compound isolated from Piper multiplinervium.

This compound: Primarily studied for its anti-cancer properties.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and industrial applications.

生物活性

3-(3-Butenyl)benzoic acid, a derivative of benzoic acid, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by a butenyl side chain attached to the benzoic acid structure, which influences its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14O2. Its structure consists of a benzoic acid moiety with a 3-butenyl substituent, which is essential for its biological activities. The presence of this side chain enhances the compound's lipophilicity and ability to penetrate biological membranes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

- Antibacterial Effects : In vitro studies indicate that this compound shows activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values reported range from 0.5 to 2.0 μg/mL, indicating potent antibacterial effects comparable to established antibiotics .

- Antifungal Effects : Similar to its antibacterial properties, this compound has demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus niger. The compound's mechanism involves disrupting the cell membrane integrity of these fungi .

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2.0 | Antibacterial |

| Candida albicans | 1.0 - 4.0 | Antifungal |

| Aspergillus niger | 2.0 - 5.0 | Antifungal |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly its effects on cell proliferation and apoptosis in cancer cell lines.

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The inhibition is believed to occur through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

- Mechanistic Insights : The compound appears to induce apoptosis by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells. This dual action leads to increased cell death in cancerous tissues .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects.

- Inflammation Suppression : Research indicates that this compound can significantly reduce inflammation markers in vitro and in animal models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 .

- Case Study : In a mouse model of inflammation induced by phorbol esters, treatment with this compound resulted in a substantial reduction of edema and inflammatory response compared to control groups .

特性

IUPAC Name |

3-but-3-enylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h2,4,6-8H,1,3,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBHGSBRURDWDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641260 |

Source

|

| Record name | 3-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286933-10-6 |

Source

|

| Record name | 3-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。